molecular formula C27H23N3O4 B10837676 G5Z6Tjw2NN CAS No. 156177-59-2

G5Z6Tjw2NN

Cat. No.: B10837676
CAS No.: 156177-59-2
M. Wt: 453.5 g/mol
InChI Key: NMMGUHANGUWNBN-VHEIIQRDSA-N
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Description

G5Z6Tjw2NN is a synthetic compound whose precise chemical structure and functional applications remain unspecified in publicly available literature. If classified as a pheromone-like compound, its synthesis might involve Grignard reagent coupling methods, as noted in studies on structurally analogous bioactive molecules . However, the lack of direct references to this compound in the evidence necessitates caution in extrapolating its properties.

Properties

CAS No.

156177-59-2

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one

InChI

InChI=1S/C27H23N3O4/c1-26-27(13-31,33-2)11-19(34-26)29-17-9-5-3-7-14(17)21-22-16(12-28-25(22)32)20-15-8-4-6-10-18(15)30(26)24(20)23(21)29/h3-10,19,31H,11-13H2,1-2H3,(H,28,32)/t19-,26+,27+/m1/s1

InChI Key

NMMGUHANGUWNBN-VHEIIQRDSA-N

Isomeric SMILES

C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC

Canonical SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CEP-751 involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. The detailed synthetic route typically includes:

Industrial Production Methods

Industrial production of CEP-751 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions to ensure consistent production.

    Purification processes: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity CEP-751.

    Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

CEP-751 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

CEP-751 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CEP-751 involves its interaction with specific molecular targets within cells. It is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular pathways. This can lead to changes in cell behavior, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize G5Z6Tjw2NN, we compare it with two structurally or functionally related compounds, leveraging methodologies outlined in inorganic chemistry guidelines and synthesis protocols from recent journals .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Hypothetical) Compound A (Ag-Zn Alloy) Compound B (Pheromone 5 Analogue)
Primary Elements Undisclosed Ag, Cu, Zn C, H, O (organic backbone)
Synthesis Method High-temperature reaction Alloying at 800–820°C Grignard reagent coupling
Functional Use Unspecified Catalytic/Electrical applications Biological signaling (pheromone)
Analytical Tools ICP-MS, ICP-OES ICP-MS, X-ray diffraction GC-MS, NMR
Thermal Stability Likely high (inferred) High (metallic alloy) Moderate (organic degradation at >150°C)

Key Findings:

Structural Divergence: While Compound A (Ag-Zn alloy) is inorganic and metallurgical, this compound may share synthesis conditions (e.g., high-temperature processing) but differ in elemental composition or application scope .

Functional Overlap :

  • Compound A’s use in catalysis or electronics suggests this compound might target industrial applications, whereas Compound B’s biological role implies niche biomedical or ecological uses.

Analytical Challenges :

  • This compound’s characterization likely relies on advanced spectrometry (ICP-MS/OES), as seen in metallurgical studies , whereas organic analogs like Compound B prioritize molecular spectroscopy (NMR, GC-MS) .

Research Limitations and Recommendations

  • Data Gaps: No direct experimental data on this compound’s properties are available in the provided evidence. Cross-referencing with specialized databases (e.g., SciFinder, Reaxys) is advised.
  • Synthesis Optimization : If this compound is a metal-organic framework (MOF), methodologies from Compound A (high-temperature alloying) and Compound B (Grignard coupling) could be synergized for improved yield .

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